

GDC-0310: A Potent and Selective Inhibitor of Human Nav1.7

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Compound of Interest		
Compound Name:	GDC-0310	
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An In-depth Technical Guide on the Inhibition of the Human Voltage-Gated Sodium Channel Nav1.7 by **GDC-0310**

This technical guide provides a comprehensive overview of the inhibitory activity of **GDC-0310**, a selective acyl-sulfonamide antagonist of the human voltage-gated sodium channel Nav1.7 (hNav1.7). This document is intended for researchers, scientists, and professionals in the field of drug development and pain research.

Core Quantitative Data

GDC-0310 has demonstrated high potency and selectivity for hNav1.7 in various preclinical assays. The key quantitative metrics for its inhibitory activity are summarized in the table below.

Parameter	Value	Channel	Assay Type
IC50	0.6 nM	Human Nav1.7	Electrophysiology
Binding K _i	1.8 nM	Human Nav1.7	Binding Assay
Cellular Sodium Influx	16 nM	Human Nav1.7	Cellular Assay

GDC-0310 also exhibits significant selectivity for Nav1.7 over other human Nav channel subtypes, a critical attribute for minimizing off-target effects.

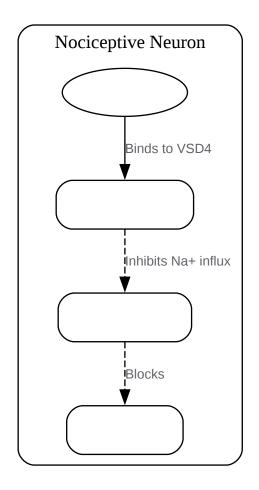


Nav Channel Subtype	Selectivity Fold (over hNav1.7)
hNav1.1	>63
hNav1.2	>63
hNav1.4	~6
hNav1.5	>94
hNav1.6	~330

Mechanism of Action: Targeting the Voltage-Sensing Domain

GDC-0310 exerts its inhibitory effect by binding to the voltage-sensing domain 4 (VSD4) of the Nav1.7 channel.[1] This interaction stabilizes the channel in a non-conducting state, thereby blocking the influx of sodium ions that is critical for the initiation and propagation of action potentials in nociceptive neurons.[2][3] The binding of **GDC-0310** is state-dependent, with a preference for the inactivated state of the channel.[4]





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Caption: GDC-0310 mechanism of action on Nav1.7.

Experimental Protocols

The determination of the IC₅₀ value of **GDC-0310** for hNav1.7 is typically performed using whole-cell patch-clamp electrophysiology on a stable cell line expressing the human SCN9A gene, which encodes for Nav1.7. Automated patch-clamp systems are frequently employed for high-throughput analysis.

Whole-Cell Patch-Clamp Electrophysiology for IC₅₀ Determination

1. Cell Culture:



- Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing hNav1.7 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 μg/mL streptomycin, and a selection antibiotic (e.g., 500 μg/mL G418).
- Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

2. Solutions:

- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.
- Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.3 with CsOH.
- 3. Electrophysiological Recording:
- Whole-cell recordings are performed using an automated patch-clamp system (e.g., SyncroPatch 384PE or Qube).
- Cells are voltage-clamped at a holding potential of -120 mV.
- To elicit Nav1.7 currents, a depolarizing voltage step to 0 mV for 20 ms is applied.
- 4. Compound Application and Data Analysis:
- A baseline current is established before the application of **GDC-0310**.
- GDC-0310 is prepared in a range of concentrations and applied to the cells.
- The peak inward sodium current is measured at each concentration after the compound effect has reached a steady state.
- The percentage of inhibition is calculated relative to the baseline current.
- The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.



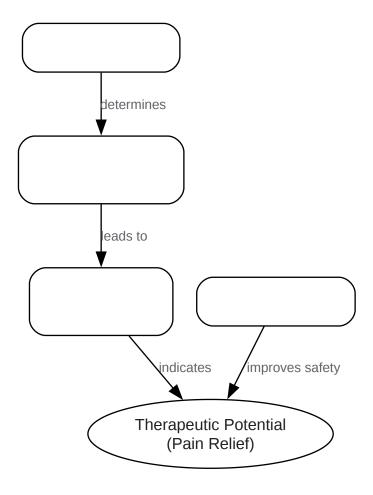


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Caption: Experimental workflow for IC50 determination.

Logical Relationship of Key Parameters

The inhibitory profile of **GDC-0310** is defined by a hierarchy of measurements, starting from its direct interaction with the channel to its effect on cellular function.



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Caption: Relationship between key inhibitory parameters.

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